molecular formula C26H25ClN8O4 B11524494 4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11524494
M. Wt: 549.0 g/mol
InChI Key: DEGWDNMZRNWKNY-MBTHVWNTSA-N
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Description

4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a morpholine group, and a furan ring substituted with a chloro-nitrophenyl group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, through a Vilsmeier-Haack reaction.

    Hydrazone Formation: The aldehyde group of the furan derivative reacts with hydrazine hydrate to form the corresponding hydrazone.

    Triazine Ring Formation: The hydrazone is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form the triazine ring.

    Substitution with Morpholine: Finally, the triazine intermediate is treated with morpholine to introduce the morpholin-4-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazone moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazine ring.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the triazine ring, morpholine group, and nitrophenyl moiety suggests it may interact with various biological targets.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If investigated as an anticancer agent, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • 4-[(2Z)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

The unique combination of the chloro-nitrophenyl group and the morpholin-4-yl group in the triazine ring distinguishes this compound from its analogs. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H25ClN8O4

Molecular Weight

549.0 g/mol

IUPAC Name

2-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H25ClN8O4/c1-16-3-4-17(2)22(13-16)29-24-30-25(32-26(31-24)34-9-11-38-12-10-34)33-28-15-19-6-8-23(39-19)20-7-5-18(35(36)37)14-21(20)27/h3-8,13-15H,9-12H2,1-2H3,(H2,29,30,31,32,33)/b28-15-

InChI Key

DEGWDNMZRNWKNY-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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